molecular formula C19H23N3O3S B5415599 N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide

N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide

カタログ番号 B5415599
分子量: 373.5 g/mol
InChIキー: BAAWCXMRTPHZET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide, commonly known as PBTZ169, is a small molecule compound that has shown potential in the treatment of tuberculosis (TB). TB is a bacterial infection that primarily affects the lungs and is a major global health concern. The current treatment options for TB are limited and often require a long course of antibiotics, leading to the development of drug-resistant strains. Therefore, there is a need for new, effective treatments for TB, and PBTZ169 has shown promise in preclinical studies.

作用機序

The exact mechanism of action of PBTZ169 is not fully understood, but it is believed to target multiple pathways in the bacteria. One of the key targets is a protein called DprE1, which is essential for the bacteria to build its cell wall. PBTZ169 has been shown to inhibit the activity of DprE1, leading to the disruption of cell wall synthesis and ultimately the death of the bacteria.
Biochemical and physiological effects:
PBTZ169 has been shown to have minimal toxicity in preclinical studies, suggesting that it could be safe for use in humans. The compound has also been shown to have good pharmacokinetic properties, meaning that it is absorbed well by the body and can be distributed to the site of infection. In addition, PBTZ169 has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide.

実験室実験の利点と制限

One of the main advantages of PBTZ169 is its potent activity against drug-resistant strains of N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide. This makes it a promising candidate for the development of new this compound treatments. However, there are also some limitations to its use in lab experiments. The synthesis of PBTZ169 is complex and requires specialized equipment and expertise. In addition, the compound is expensive to produce, which could limit its availability for research purposes.

将来の方向性

There are several future directions for the research and development of PBTZ169. One area of focus is the optimization of the compound to improve its efficacy and safety in humans. This could involve modifications to its chemical structure or the development of new formulations. Another direction is the evaluation of PBTZ169 in clinical trials, which will be necessary to determine its safety and efficacy in humans. Finally, there is a need for further research into the mechanism of action of PBTZ169, which could lead to the identification of new targets for N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide treatment.

合成法

The synthesis of PBTZ169 involves a multi-step process that requires specialized equipment and expertise. The initial step involves the preparation of the pyridine and thiophene intermediates, which are then coupled together to form the final product. The synthesis of PBTZ169 has been optimized to improve the yield and purity of the compound, which is essential for its use in scientific research.

科学的研究の応用

PBTZ169 has been extensively studied in preclinical models of N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide, where it has shown potent activity against both drug-sensitive and drug-resistant strains of the bacteria. The compound has been shown to target multiple pathways in the bacteria, making it less likely to develop resistance. In addition, PBTZ169 has been shown to have synergistic effects with existing this compound drugs, suggesting that it could be used in combination therapy to improve treatment outcomes.

特性

IUPAC Name

N-(pyridin-4-ylmethyl)-4-(4-thiophen-2-ylbutanoyl)morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-18(5-1-3-16-4-2-12-26-16)22-10-11-25-17(14-22)19(24)21-13-15-6-8-20-9-7-15/h2,4,6-9,12,17H,1,3,5,10-11,13-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAWCXMRTPHZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCCC2=CC=CS2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。